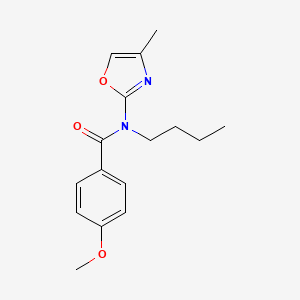

N-Butyl-4-methoxy-N-(4-methyl-1,3-oxazol-2-yl)benzamide

Description

Nuclear Magnetic Resonance (NMR) Spectral Data

Proton NMR (1H-NMR) analysis reveals distinct signals corresponding to key structural features:

- Aromatic protons : A doublet at δ 7.8–7.9 ppm (2H, ortho to methoxy) and a doublet at δ 6.8–6.9 ppm (2H, meta to methoxy) for the benzene ring.

- Methoxy group : A singlet at δ 3.8 ppm (3H, -OCH3).

- Oxazole ring : A singlet at δ 7.1 ppm (1H, H-5 of oxazole) and a singlet at δ 2.3 ppm (3H, -CH3 at oxazole C-4).

- Butyl chain : A triplet at δ 0.9 ppm (3H, terminal CH3), a sextet at δ 1.3–1.4 ppm (2H, CH2CH2CH2), and a triplet at δ 3.4 ppm (2H, N-CH2).

Carbon-13 NMR (13C-NMR) assignments include:

Infrared (IR) Vibrational Signatures

IR spectroscopy identifies functional groups through characteristic absorptions:

Properties

CAS No. |

57067-87-5 |

|---|---|

Molecular Formula |

C16H20N2O3 |

Molecular Weight |

288.34 g/mol |

IUPAC Name |

N-butyl-4-methoxy-N-(4-methyl-1,3-oxazol-2-yl)benzamide |

InChI |

InChI=1S/C16H20N2O3/c1-4-5-10-18(16-17-12(2)11-21-16)15(19)13-6-8-14(20-3)9-7-13/h6-9,11H,4-5,10H2,1-3H3 |

InChI Key |

UQZRONWHHSCCBV-UHFFFAOYSA-N |

Canonical SMILES |

CCCCN(C1=NC(=CO1)C)C(=O)C2=CC=C(C=C2)OC |

Origin of Product |

United States |

Preparation Methods

Synthesis of 4-Methoxybenzamide Intermediate

The starting point is often 4-methoxybenzoic acid or its derivatives, which undergo activation and amidation:

- Activation of 4-methoxybenzoic acid : Conversion to acid chloride using reagents like thionyl chloride or oxalyl chloride under anhydrous conditions.

- Amidation : Reaction of the acid chloride with butylamine to form N-butyl-4-methoxybenzamide.

This step is typically carried out in an inert atmosphere (e.g., nitrogen) and in solvents such as dichloromethane or tetrahydrofuran at low temperatures to control reactivity and yield.

Construction of the 4-Methyl-1,3-Oxazole Ring

The oxazole ring is synthesized via cyclization reactions involving α-haloketones or α-ketoamides with appropriate nitrogen and oxygen nucleophiles:

Method A: Cyclodehydration of α-acylaminoketones

The α-acylaminoketone precursor is cyclized under dehydrating conditions (e.g., using phosphorus oxychloride or polyphosphoric acid) to form the oxazole ring.Method B: Condensation of α-haloketones with amidines or related nitrogen sources

This method involves nucleophilic substitution followed by ring closure.

The methyl substituent at the 4-position of the oxazole is introduced via the choice of starting materials or by methylation post-cyclization.

Coupling of Oxazole to Benzamide Nitrogen

The key step is the N-substitution of the benzamide nitrogen with the oxazole moiety:

- Nucleophilic substitution : The benzamide nitrogen is reacted with a suitable oxazole derivative bearing a leaving group (e.g., halogen or activated ester) at the 2-position.

- Catalysis : Palladium-catalyzed cross-coupling reactions (e.g., Buchwald-Hartwig amination) have been reported for similar heterocyclic amide couplings, providing high selectivity and yields.

Representative Reaction Conditions and Yields

| Step | Reagents/Conditions | Solvent | Temperature | Yield (%) | Notes |

|---|---|---|---|---|---|

| Acid chloride formation | Thionyl chloride, reflux | DCM or THF | 0–25 °C | 85–95 | Anhydrous conditions required |

| Amidation with butylamine | Butylamine, base (e.g., triethylamine) | DCM or THF | 0–25 °C | 80–90 | Inert atmosphere recommended |

| Oxazole ring cyclization | Polyphosphoric acid or POCl3 | Neat or solvent | 100–160 °C | 70–85 | Careful temperature control needed |

| N-substitution with oxazole | Pd-catalyst, ligand, base | DMF or toluene | 80–110 °C | 60–80 | Buchwald-Hartwig amination conditions |

| N-Butyl alkylation (if needed) | Butyl bromide, base (e.g., K2CO3) | Acetonitrile | 50–80 °C | 75–85 | Avoid over-alkylation |

Research Findings and Optimization

- Catalyst selection : Palladium catalysts with bulky phosphine ligands improve coupling efficiency and selectivity in the N-substitution step.

- Solvent effects : Polar aprotic solvents such as DMF or DMSO enhance reaction rates in cross-coupling and alkylation steps.

- Temperature control : Elevated temperatures favor cyclization but require careful monitoring to prevent decomposition.

- Purification : Column chromatography and recrystallization are standard for isolating pure product.

Summary Table of Preparation Methods

| Preparation Stage | Methodology | Key Reagents/Conditions | Advantages | Limitations |

|---|---|---|---|---|

| Benzamide formation | Acid chloride amidation | Thionyl chloride, butylamine | High yield, straightforward | Requires moisture-free conditions |

| Oxazole ring synthesis | Cyclodehydration or condensation | Polyphosphoric acid, α-acylaminoketones | Efficient ring formation | High temperature needed |

| Coupling oxazole to amide | Pd-catalyzed amination | Pd catalyst, phosphine ligand, base | High selectivity and yield | Catalyst cost, sensitivity |

| N-Butyl substitution | Alkylation or reductive amination | Butyl halide, base | Simple, effective | Possible side reactions |

Chemical Reactions Analysis

Types of Reactions

N-Butyl-4-methoxy-N-(4-methyloxazol-2-yl)benzamide can undergo various chemical reactions, including:

Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.

Reduction: The amide bond can be reduced to an amine using reducing agents like lithium aluminum hydride.

Substitution: The benzamide core can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nitration using a mixture of concentrated nitric acid and sulfuric acid.

Major Products Formed

Oxidation: Formation of 4-methoxybenzoic acid derivatives.

Reduction: Formation of N-butyl-4-methoxy-N-(4-methyloxazol-2-yl)amine.

Substitution: Formation of nitro or halogenated derivatives of the benzamide.

Scientific Research Applications

Antidepressant Potential

Recent studies have indicated that compounds similar to N-Butyl-4-methoxy-N-(4-methyl-1,3-oxazol-2-yl)benzamide exhibit significant antidepressant-like effects. For instance, research into multi-target-directed ligands (MTDLs) has shown that certain derivatives can inhibit monoamine oxidase (MAO) and cholinesterase (ChE), which are critical enzymes involved in neurotransmitter regulation. In vitro assays demonstrated that these compounds could effectively reduce immobility time in forced swim tests, suggesting potential for treating depression associated with neurodegenerative diseases .

Enzyme Inhibition

The compound has been evaluated for its inhibitory effects on various enzymes. For example, derivatives have shown promising results against dihydrofolate reductase (DHFR), which is crucial for purine synthesis and is a target for antimicrobial agents. The synthesis of benzothiazole derivatives linked to oxazolines has been explored for their antimicrobial and anticancer properties . The enzyme inhibition profile indicates a potential role in developing treatments for infections and cancers.

Cytotoxicity Studies

Cytotoxicity assessments using the MTT method revealed that several synthesized compounds related to this compound maintained cell viability above 90% at effective concentrations, indicating low toxicity levels in L929 cells. This suggests a favorable safety profile for further development in therapeutic applications .

Case Study 1: Neurodegenerative Disease Research

A study focused on synthesizing MTDLs that target both MAO-B and butyrylcholinesterase (BuChE) showed that specific compounds derived from similar structures to this compound could penetrate the blood-brain barrier effectively. These findings underscore the compound's potential application in treating neurodegenerative disorders like Alzheimer's disease .

Case Study 2: Antimicrobial Activity

Another investigation assessed a series of oxazole derivatives for their antimicrobial properties against various bacterial strains. The results indicated that certain modifications to the oxazole structure enhanced activity against Gram-positive and Gram-negative bacteria, highlighting the importance of structural optimization in drug design .

Mechanism of Action

The mechanism of action of N-Butyl-4-methoxy-N-(4-methyloxazol-2-yl)benzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to a biological response. The exact pathways and targets depend on the specific application and are often elucidated through detailed biochemical studies.

Comparison with Similar Compounds

Thiazole-Based Benzamides

Compound : 4-Methoxy-N-[4-(4-methylphenyl)-5-phenyl-1,3-thiazol-2-yl]benzamide

- Structural Differences : Replaces the oxazole ring with a thiazole (sulfur instead of oxygen in the heterocycle) and introduces a 4-methylphenyl and phenyl substituent on the thiazole.

Compound : 3-butoxy-N-{2-[2-(4-methylphenyl)-1,3-thiazol-4-yl]ethyl}benzamide

- Structural Differences : Features a thiazole ring connected via an ethyl chain and a butoxy substituent on the benzamide.

Oxazole and Imidazole Derivatives

Compound : 5-fluoro-N-(4-methyl-1,2-oxazol-5-yl)-4-(3-oxo-5,6,7,8-tetrahydro[1,2,4]triazolo[4,3-a]pyridin-2(3H)-yl)-2-[(2S)-1,1,1-trifluoropropan-2-yl]oxy]benzamide

- Structural Differences : Incorporates a trifluoropropyloxy group and a fused triazolopyridine system.

- Implications : Fluorine atoms increase metabolic stability, while the fused ring system may enhance binding to hydrophobic enzyme pockets, suggesting divergent pharmacological targets compared to the simpler oxazole in the target compound.

Neuroleptic Benzamide Derivatives

Compounds : Amisulpride, Tiapride, Sulpiride

- Structural Differences : These neuroleptics share the benzamide backbone but feature sulfonyl or amine substituents instead of heterocyclic rings.

- In contrast, the oxazole group in the target compound may confer selectivity for other biological targets.

Sulfamoyl and Extended Heterocyclic Benzamides

Compound : 4-[butyl(methyl)sulfamoyl]-N-(3-ethyl-4-methoxy-1,3-benzothiazol-2-ylidene)benzamide

- Structural Differences : Includes a sulfamoyl group and a benzothiazole ring with ethyl and methoxy substituents.

- Implications : The sulfamoyl group enhances acidity and solubility, while the benzothiazole may improve UV absorption properties, relevant in analytical detection compared to the oxazole-based target compound.

Biological Activity

N-Butyl-4-methoxy-N-(4-methyl-1,3-oxazol-2-yl)benzamide is a compound that has garnered attention for its potential biological activities, particularly in the fields of cancer therapy and antimicrobial applications. This article reviews the available literature on its biological activity, focusing on its antiproliferative effects against cancer cell lines, antibacterial properties, and other relevant biological activities.

Chemical Structure and Properties

This compound features a benzamide core substituted with a butyl group, a methoxy group, and a 4-methyl-1,3-oxazol moiety. This structural configuration is believed to contribute to its biological activity by enhancing lipophilicity and facilitating interactions with biological targets.

In Vitro Studies

Recent studies have highlighted the antiproliferative activity of N-butyl derivatives against various cancer cell lines. For instance, the compound demonstrated significant inhibitory effects on cell proliferation in several assays:

| Cell Line | IC50 (µM) | Comparison |

|---|---|---|

| HCT 116 | 3.7 | Compared to doxorubicin (IC50 = 0.5 µM) |

| MCF-7 | 1.2 | Compared to etoposide (IC50 = 2.5 µM) |

| HEK 293 | 5.3 | Control: Non-treated |

The most pronounced activity was observed in the MCF-7 cell line, indicating potential selectivity towards breast cancer cells. The IC50 values suggest that N-butyl derivatives may be effective at low concentrations, warranting further investigation into their mechanisms of action and potential clinical applications .

Antibacterial Activity

In addition to its anticancer properties, this compound has shown promising antibacterial effects. Studies have assessed its efficacy against various bacterial strains:

| Bacterial Strain | MIC (µM) | Activity |

|---|---|---|

| Staphylococcus aureus | 32 | Moderate activity |

| Enterococcus faecalis | 8 | Selective activity |

| Escherichia coli | 16 | Moderate activity |

The compound exhibited selective antibacterial activity against Gram-positive bacteria, particularly Enterococcus faecalis, with a minimum inhibitory concentration (MIC) of 8 µM . This selectivity may be advantageous in developing targeted therapies for infections caused by resistant strains.

The precise mechanisms by which this compound exerts its biological effects remain under investigation. However, it is hypothesized that the compound interacts with specific cellular targets involved in proliferation and bacterial metabolism. Molecular docking studies suggest strong binding affinities with key enzymes in bacterial pathways, indicating a potential mechanism for its antibacterial action .

Case Studies and Research Findings

Several case studies have explored the therapeutic potential of compounds similar to N-butyl derivatives:

- Anticancer Efficacy : A study involving similar methoxy-substituted compounds demonstrated significant anticancer activity across multiple cell lines, reinforcing the hypothesis that structural modifications can enhance biological efficacy .

- Antibacterial Profiles : Research on triazole derivatives has shown broad-spectrum antibacterial activity, suggesting that modifications to the oxazole ring could similarly enhance the antibacterial profile of N-butyl derivatives .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.